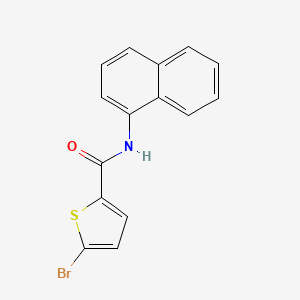

5-bromo-N-(naphthalen-1-yl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

5-bromo-N-naphthalen-1-ylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNOS/c16-14-9-8-13(19-14)15(18)17-12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMMMLAXOBPOJRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=C(S3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-bromo-N-(naphthalen-1-yl)thiophene-2-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 5-bromothiophene-2-carboxylic acid with naphthalen-1-amine under appropriate reaction conditions. The reaction typically requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .

Chemical Reactions Analysis

5-bromo-N-(naphthalen-1-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Amidation Reactions: The carboxamide group can participate in further amidation reactions to form more complex derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that 5-bromo-N-(naphthalen-1-yl)thiophene-2-carboxamide exhibits significant anticancer activity. Studies have shown that thiophene derivatives can inhibit the proliferation of various cancer cell lines. For instance, one study reported an IC50 value of 51.4 μg/mL for a related compound, demonstrating its potential as a chemotherapeutic agent . The compound likely interacts with multiple biochemical pathways involved in cell growth and survival, making it a candidate for further development in cancer therapy.

Anti-inflammatory and Antimicrobial Effects

Besides anticancer properties, this compound is also being explored for its anti-inflammatory and antimicrobial effects. Thiophene derivatives are known to modulate inflammatory pathways and exhibit activity against various pathogens, suggesting potential therapeutic uses in treating infections and inflammatory diseases .

Material Science

Organic Semiconductors

this compound is utilized in the synthesis of organic semiconductors. Its unique electronic properties make it suitable for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The presence of the naphthalene moiety enhances its electronic characteristics, allowing for efficient charge transport and emission properties.

Conductive Polymers

The compound's structure allows it to be incorporated into conductive polymers, which are essential for various electronic applications. These polymers can be used in flexible electronics, sensors, and photovoltaic devices, showcasing the versatility of thiophene derivatives in material science.

Organic Electronics

Fabrication of Electronic Devices

In the realm of organic electronics, this compound plays a crucial role in the fabrication of devices such as OLEDs and OFETs. Its ability to form stable thin films with good charge mobility makes it an attractive candidate for use in next-generation display technologies and electronic circuits.

Case Studies

- Anticancer Activity Study : A study demonstrated that thiophene derivatives could inhibit tumor growth in vitro by targeting specific signaling pathways associated with cancer cell proliferation. This highlights the potential of this compound as a lead compound for developing new anticancer therapies .

- Organic Electronics Research : Research involving the integration of this compound into OLEDs showed improved efficiency and stability compared to traditional materials. The findings suggest that this compound could revolutionize the design of more efficient light-emitting devices.

Mechanism of Action

The mechanism of action of 5-bromo-N-(naphthalen-1-yl)thiophene-2-carboxamide is not well-documented. similar thiophene derivatives exert their effects by interacting with specific molecular targets and pathways. For example, they may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Physical and Electronic Properties

Melting Points and Solubility

- N-(Pyrazin-2-yl) derivative : MP = 224–226°C .

- Naphthalen-1-yl variant : Expected higher MP (>230°C) due to increased planarity and π-stacking from the naphthalene moiety.

Computational Studies (DFT)

Key parameters for analogs include:

- HOMO-LUMO Gaps : Pyrazine derivatives (4a–4n) show gaps of 3.88–4.50 eV, with electron-withdrawing groups (e.g., -CF3) reducing the gap .

- Nonlinear Optical (NLO) Response: Compound 4l (pyrazine analog) has a hyperpolarizability value of 8583.80 Hartrees, attributed to extended π-conjugation . The naphthalen-1-yl group may enhance NLO properties due to additional aromatic rings.

- Reactivity Descriptors : Pyrazole derivatives (9a–9h) show chemical hardness (η) values of 1.5–2.2 eV, with compound 9d being the most stable .

Table 2: Electronic Properties of Selected Analogs

| Compound | HOMO (eV) | LUMO (eV) | Gap (eV) | Hyperpolarizability (Hartrees) |

|---|---|---|---|---|

| 4l | -6.12 | -1.62 | 4.50 | 8583.80 |

| 9f | -5.78 | -2.01 | 3.77 | 7320.00 |

Prediction for naphthalen-1-yl analog: Lower HOMO-LUMO gap (~3.5 eV) and higher hyperpolarizability due to extended conjugation .

Biological Activity

5-bromo-N-(naphthalen-1-yl)thiophene-2-carboxamide is a compound belonging to the thiophene derivatives, which are known for their diverse biological activities including anticancer, antimicrobial, and anti-inflammatory properties. This article provides an in-depth examination of its biological activity, mechanisms of action, and potential applications based on available research findings.

Target of Action

Thiophene derivatives like this compound interact with various biological targets, leading to multiple pharmacological effects. These compounds are known to influence cell signaling pathways and gene expression, which can result in altered cellular metabolism and function.

Mode of Action

The compound likely exerts its effects through binding interactions with specific biomolecules. This interaction can lead to enzyme inhibition or activation, ultimately affecting biochemical pathways crucial for cell survival and proliferation.

Biochemical Pathways

The compound's activity may involve several biochemical pathways, including those related to inflammation, cell growth, and apoptosis. Research indicates that thiophene derivatives can modulate these pathways, contributing to their therapeutic potential.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. In vitro studies show that thiophene derivatives exhibit activity against a range of pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values for various derivatives have been reported, indicating their effectiveness against resistant strains .

Anticancer Activity

Research has highlighted the anticancer potential of thiophene derivatives. For instance, studies have shown that these compounds can reduce cell viability in cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer). The structure-dependent anticancer activity suggests that modifications to the thiophene ring can enhance efficacy against specific cancer types .

Anti-inflammatory Properties

Thiophene derivatives are also being explored for their anti-inflammatory effects. The ability to modulate inflammatory pathways positions these compounds as potential candidates for treating inflammatory diseases.

Case Studies

- Antimicrobial Evaluation : A study evaluated the antimicrobial effectiveness of various thiophene derivatives, including this compound. Results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent .

- Anticancer Activity Assessment : In a comparative study of different thiophene derivatives on cancer cell lines, this compound exhibited notable cytotoxicity against Caco-2 cells with a viability reduction of over 50% at certain concentrations .

Table: Summary of Biological Activities

Q & A

Q. What are the key synthetic routes for 5-bromo-N-(naphthalen-1-yl)thiophene-2-carboxamide?

The synthesis typically involves a multi-step approach:

- Bromination : Introduce bromine at the 5-position of the thiophene ring using electrophilic substitution (e.g., N-bromosuccinimide in DMF) .

- Amide Coupling : React 5-bromo-thiophene-2-carbonyl chloride with naphthalen-1-amine in acetonitrile under reflux, catalyzed by triethylamine to form the carboxamide bond .

- Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm the presence of the bromine substituent (δ ~7.2 ppm for thiophene protons) and amide linkage (δ ~165 ppm for carbonyl) .

- X-ray Crystallography : Resolves the three-dimensional conformation, particularly the dihedral angles between the thiophene and naphthalene rings (e.g., 8.5–13.5° deviations observed in analogous structures) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 381.31) .

Q. What preliminary biological screening assays are recommended for this compound?

- Antimicrobial Activity : Broth microdilution assays against S. aureus and E. coli (MIC values) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .

- Receptor Binding : Radioligand displacement assays targeting serotonin receptors (e.g., 5-HT), given structural similarities to bioactive thiophene carboxamides .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield?

- Solvent Selection : Replace acetonitrile with THF or DMF to improve solubility of aromatic intermediates .

- Catalysis : Use Pd-based catalysts (e.g., Pd(OAc)) for efficient bromine substitution or Buchwald-Hartwig coupling for naphthalene functionalization .

- Temperature Control : Lower reflux temperatures (60–80°C) reduce side reactions during amide formation .

Q. How to resolve contradictions in reported biological activities of thiophene carboxamides?

- Assay Standardization : Compare results under identical conditions (e.g., pH, cell line passage number) .

- Purity Validation : Use HPLC (>99% purity) to rule out impurities affecting bioactivity .

- Structural Analysis : Correlate activity with substituent electronic profiles (e.g., bromine’s electron-withdrawing effect) via Hammett studies .

Q. What mechanistic insights explain the bromine substituent’s role in cross-coupling reactions?

Bromine acts as a directing group, facilitating regioselective Suzuki-Miyaura couplings. Its electronegativity stabilizes transition states, enabling aryl boronic acid insertion at the 5-position of thiophene . Computational studies (DFT) further reveal reduced activation energy (~15–20 kJ/mol) for Pd-catalyzed reactions .

Q. Which computational methods predict binding affinity with biological targets?

- Molecular Docking : AutoDock Vina screens interactions with enzymes (e.g., COX-2) or receptors (e.g., 5-HT), using PDB structures (e.g., 6Y9F) .

- MD Simulations : GROMACS evaluates binding stability (RMSD <2 Å over 100 ns) and hydrogen-bond persistence with active-site residues .

Q. How do structural modifications at the naphthalene moiety alter pharmacokinetics?

- Hydrophilicity : Introducing sulfonamide groups (-SONH) improves aqueous solubility but reduces blood-brain barrier penetration .

- Metabolic Stability : Cytochrome P450 inhibition assays (e.g., CYP3A4) assess oxidative metabolism; fluorination at the naphthalene 4-position extends half-life (t >6 hours in liver microsomes) .

Data Contradiction Analysis

- Example : Discrepancies in reported IC values for analogous compounds may arise from:

- Cell Line Variability : HeLa vs. HT-29 cells exhibit differing membrane permeability .

- Assay Timing : MTT results vary with incubation duration (24 vs. 48 hours) .

- Solvent Artifacts : DMSO concentrations >0.1% (v/v) falsely elevate cytotoxicity .

Methodological Recommendations

- Synthetic Protocols : Follow ICH Q3A guidelines for impurity profiling .

- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate with dual assays (e.g., ATP-Lite + flow cytometry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.